

Physicochemical properties of 1,3-Dibutyl acetylcitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Dibutyl acetylcitrate*

Cat. No.: *B15292188*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of Acetyl Tributyl Citrate (ATBC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, experimental methodologies, and relevant biological pathways of Acetyl Tributyl Citrate (ATBC). It is important to clarify a potential ambiguity in nomenclature. The requested topic is "**1,3-Dibutyl acetylcitrate**." However, the vast majority of scientific literature and commercial data pertains to Tributyl 2-acetylcitrate, commonly known as Acetyl Tributyl Citrate (ATBC), with the CAS Number 77-90-7. This compound features three butyl ester groups (at positions 1, 2, and 3 of the propane backbone) and one acetyl group on the hydroxyl moiety of the original citric acid. Given the scarcity of data for a specific "**1,3-Dibutyl acetylcitrate**" isomer, this document will focus on the well-characterized and industrially significant ATBC (CAS 77-90-7).

ATBC is a colorless, odorless, oily liquid widely utilized as a non-toxic, biodegradable plasticizer.^[1] It serves as a safe replacement for phthalate-based plasticizers in a variety of applications, including food packaging films, medical devices, pharmaceutical coatings, and cosmetics.^[1] Its favorable safety profile and versatility make it a subject of significant interest in materials science and drug development.^[1]

Physicochemical Properties of Acetyl Tributyl Citrate (ATBC)

The fundamental physicochemical characteristics of ATBC are summarized below. These properties are crucial for understanding its behavior in various applications, from polymer formulation to its function as a pharmaceutical excipient.

General and Physical Properties

Property	Value	Reference
CAS Number	77-90-7	[2]
Molecular Formula	C ₂₀ H ₃₄ O ₈	[2]
Molecular Weight	402.48 g/mol	[1]
Appearance	Colorless, odorless, oily liquid	[1] [3]
Density	1.045 - 1.055 g/cm ³ at 20-25°C	[1] [3] [4]
Refractive Index	n _{20/D} 1.440 - 1.443	[1] [2] [4]
Viscosity	32.7 - 70 mPa·s at 20-25°C	[1] [5]
Odor	Very faint sweet, herbaceous odor	[2] [4]

Thermal Properties

Property	Value	Reference
Melting Point	-80°C to -59°C	[1] [2] [3] [4]
Boiling Point	172-174°C at 1 Torr; 327-331°C at ~760 mmHg	[1] [2] [4]
Flash Point	>204°C (>230°F)	[1] [3] [4]
Pour Point	-59°C to -43°C	[5] [6]

Solubility and Partitioning

Property	Value	Reference
Water Solubility	<0.1 g/100 mL (<0.1%)	[1][3][4]
Organic Solvent Solubility	Soluble in most organic solvents, including alcohols, ketones, esters, and methylene chloride.	[1][3][6]
Log Kow (Octanol-Water Partition Coefficient)	4.92	[2][7]
Henry's Law Constant	3.2×10^{-5} atm-cu m/mole (estimated)	

Other Properties

Property	Value	Reference
Vapor Pressure	0.26 psi (0.0017 atm) at 20°C	[4]
Vapor Density	14.1 (Air = 1)	[2][4]
Purity (Assay)	≥ 99.0%	[1]
Acidity (as Acetic or Citric Acid)	≤ 0.02% by weight	[1][5]

Experimental Protocols and Methodologies

Detailed experimental methods are essential for the accurate characterization and quality control of ATBC. Below are summaries of key protocols related to its synthesis and analysis.

Synthesis of Acetyl Tributyl Citrate

The industrial production of ATBC is typically a two-step process.[8] This method ensures high purity and yield of the final product.

- Step 1: Esterification (Formation of Tributyl Citrate - TBC)

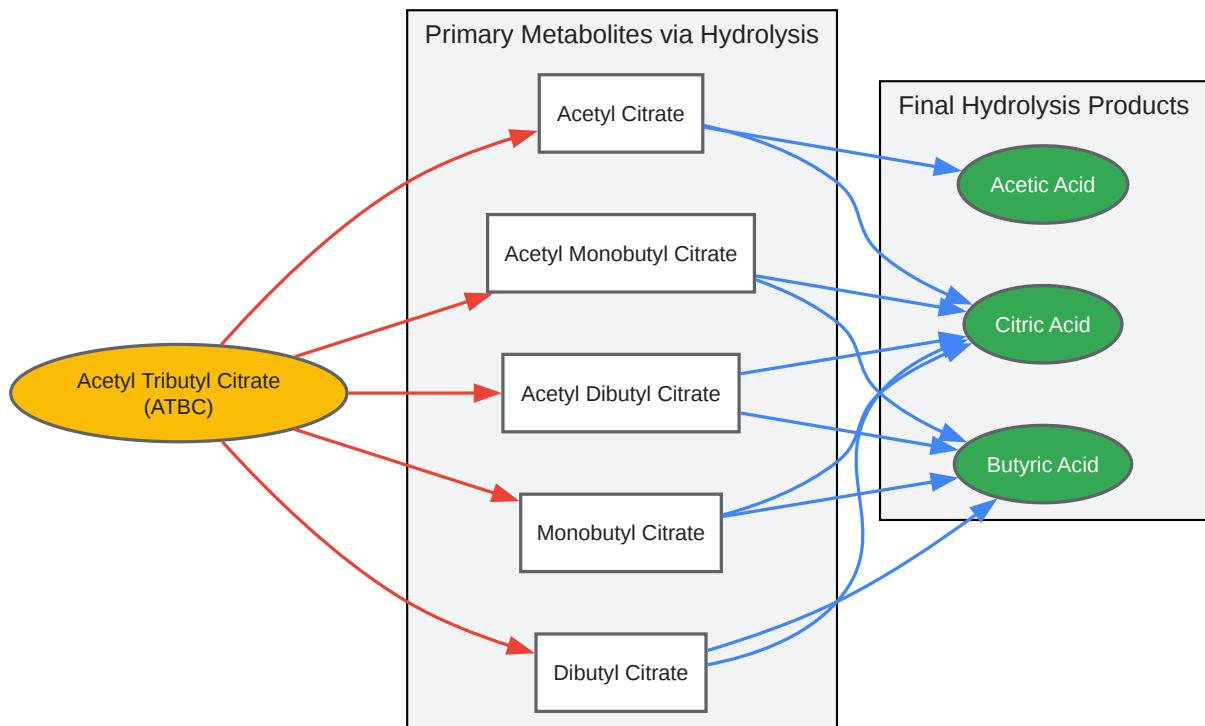
- Reactants: Citric acid and n-butanol are used as the primary raw materials.[8]

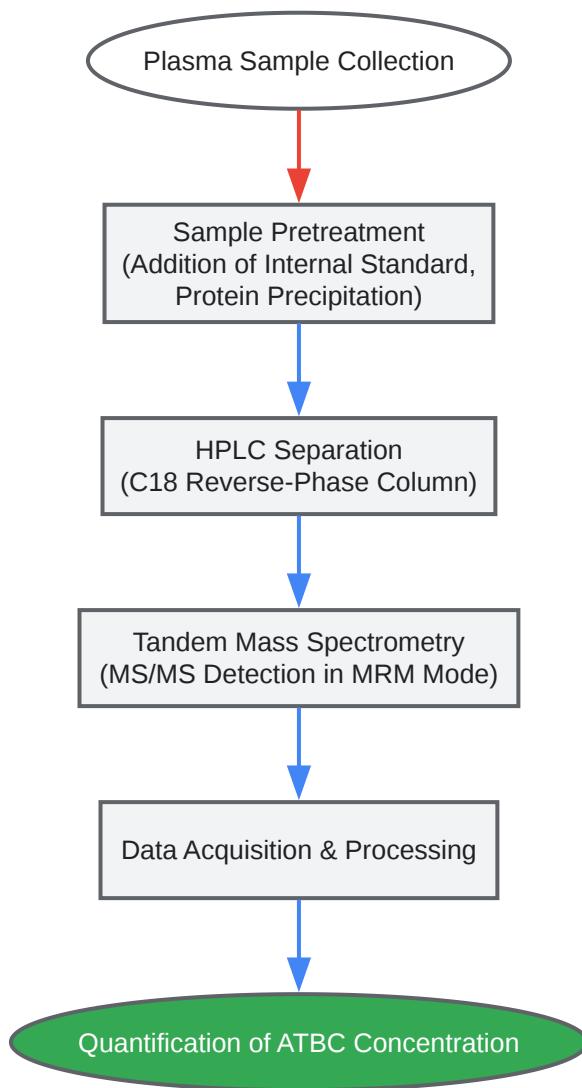
- Catalyst: A strong acid catalyst, such as sulfuric acid, is employed.[8]
- Procedure: Citric acid and a portion of the n-butanol are charged into a reaction kettle with the catalyst. The mixture is heated to 120-150°C under agitation to initiate a reflux reaction. The remaining n-butanol is added in batches to drive the reaction to completion. The reaction progress is monitored by measuring the acid number. Once the target acid number (e.g., < 2.3 mgKOH/g) is reached, the reaction is stopped.[8]
- Purification: The crude TBC is neutralized with an alkaline solution, washed with water, and then subjected to vacuum distillation to remove excess water and n-butanol. The product is then decolorized and filtered.[8]
- Step 2: Acetylation (Formation of ATBC)
 - Reactants: The purified tributyl citrate from Step 1 and acetic anhydride are the reactants. [8]
 - Catalyst: Sulfuric acid is again used as the catalyst.[8]
 - Procedure: TBC, acetic anhydride, and the catalyst are added to an acetylation reactor. The mixture is slowly heated to 80-85°C and held at this temperature for approximately 1.5 hours to complete the acetylation of the hydroxyl group.[8]
 - Final Purification: The resulting crude ATBC undergoes a final series of purification steps, including acid removal, neutralization, washing, vacuum distillation, decolorization, and filtration to yield the final high-purity product.[8]

Analytical Method for Pharmacokinetic Studies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of ATBC in biological samples, which is crucial for pharmacokinetic analysis.[9]

- Sample Preparation:
 - Plasma samples are pretreated to ensure the stability of ATBC, as its ester bonds are susceptible to hydrolysis by plasma esterases.[9]


- Protein precipitation is performed by adding acetonitrile to the plasma sample. This step also serves to extract the ATBC from the plasma matrix.
- An internal standard (IS) is added to the sample to ensure accuracy and precision during analysis.


- Chromatographic Separation:
 - An HPLC system equipped with a suitable C18 column is used to separate ATBC from other endogenous components in the plasma extract.
 - The mobile phase typically consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a formic acid additive to improve ionization).
- Mass Spectrometric Detection:
 - A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
 - Specific precursor-to-product ion transitions are monitored for both ATBC and the internal standard to provide high selectivity and sensitivity.
- Validation:
 - The method is validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines to ensure reliable and reproducible results.^[9]

Key Pathways and Workflows

Visual diagrams help in conceptualizing complex processes such as synthesis and metabolism. The following workflows are rendered using Graphviz (DOT language).

Synthesis Workflow of Acetyl Tributyl Citrate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Acetyl Tributyl Citrate | C₂₀H₃₄O₈ | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]

- 4. Acetyl tributyl citrate | 77-90-7, Acetyl tributyl citrate Formula - ECHEMI [echemi.com]
- 5. mamtapolycroats.com [mamtapolycroats.com]
- 6. 77-90-7 CAS MSDS (Acetyl tributyl citrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cpsc.gov [cpsc.gov]
- 8. CN101402571A - Process for producing acet-tributyl citrate - Google Patents [patents.google.com]
- 9. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of 1,3-Dibutyl acetylcitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15292188#physicochemical-properties-of-1-3-dibutyl-acetylcitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com